Dasabuvir - 1221573-79-0

Dasabuvir

Catalog Number: EVT-8113593
CAS Number: 1221573-79-0
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dasabuvir, also known as ABT-333, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. [, , ] It acts by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of NS5B, thereby interfering with HCV replication. [, , ] Dasabuvir exhibits potent activity against HCV genotype 1 (both 1a and 1b) but has limited activity against other genotypes. [, , ]

Source and Classification

Dasabuvir was developed by AbbVie and is marketed under the brand name Exviera. It is classified as a direct antiviral agent, specifically targeting HCV's replication mechanism by inhibiting the viral polymerase necessary for RNA synthesis. Its mechanism of action involves binding to the polymerase outside the active site, leading to conformational changes that inhibit enzyme function, thereby preventing viral replication .

Synthesis Analysis

Methods and Technical Details

The synthesis of dasabuvir involves several key steps, primarily utilizing metal-catalyzed coupling reactions. The process begins with the reaction of picolinic acid with toluenesulfonyl chloride, which forms a sulfonamide intermediate. This intermediate is then subjected to further reactions involving nucleophilic substitutions and cyclization steps to yield dasabuvir .

A detailed retrosynthetic analysis indicates that the synthesis can be achieved through a convergent approach, allowing for efficient assembly of the complex molecular structure characteristic of dasabuvir. The final product is typically purified through crystallization or chromatography techniques to ensure high purity and yield .

Molecular Structure Analysis

Structure and Data

Dasabuvir has a complex molecular structure characterized by its unique arrangement of atoms that allows it to interact effectively with HCV polymerase. The compound's chemical formula is C23_{23}H25}N_{25}\}N{3}OO{4}$$S, with a molecular weight of approximately 433.53 g/mol. The three-dimensional structure can be represented using its SMILES notation: CC(C)C1=CC(=C(C=C1)C(=O)N2C(=O)C(=CN2C(=O)O)C(C)(C)C)S(=O)(=O)N(C)C) .

Chemical Reactions Analysis

Reactions and Technical Details

Dasabuvir undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Nucleophilic Substitution: This reaction plays a crucial role in forming intermediates during the synthesis process.
  • Oxidative Metabolism: In vivo, dasabuvir is primarily metabolized through oxidative pathways, leading to glucuronidation as a major elimination route via biliary excretion .
  • Binding Interactions: Dasabuvir binds to HCV polymerase through non-covalent interactions, which include hydrogen bonding and hydrophobic interactions, crucial for its inhibitory activity .
Mechanism of Action

Process and Data

Dasabuvir functions by binding to the non-structural protein 5B polymerase of HCV, specifically inducing an allosteric modulation that inhibits its activity. This inhibition prevents the replication of viral RNA, thereby reducing viral load in infected individuals. The binding occurs at a site distinct from the active site of the enzyme, which is critical for its selectivity against different HCV genotypes .

In clinical studies, dasabuvir has demonstrated high rates of sustained virologic response when used in combination therapies for genotype 1a and 1b infections, showcasing its effectiveness in managing chronic hepatitis C infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dasabuvir exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Moderately soluble in water; more soluble in organic solvents.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pKa Values: Dasabuvir has multiple pKa values indicating it can exist in different ionic forms depending on pH.

These properties are crucial for its formulation into oral dosage forms and influence its pharmacokinetics within the human body .

Applications

Scientific Uses

Dasabuvir is primarily used in the treatment of hepatitis C virus infections, particularly effective against genotype 1a and 1b strains. Its application extends beyond antiviral therapy; recent studies have explored its potential in alleviating side effects associated with chemotherapy drugs like 5-fluorouracil by reducing oxidative stress and inflammation in intestinal tissues . This suggests that dasabuvir may have broader therapeutic implications beyond its initial antiviral use.

Discovery & Development of Dasabuvir as a Direct-Acting Antiviral Agent

High-Throughput Screening Strategies for Non-Nucleoside NS5B Inhibitors

The discovery of dasabuvir originated from systematic high-throughput screening (HTS) campaigns targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Unlike nucleoside inhibitors that target the enzyme's catalytic site, non-nucleoside inhibitors (NNIs) exploit allosteric binding pockets to induce conformational changes that disrupt polymerase activity. Four distinct allosteric sites were identified in NS5B—Thumb I/II and Palm I/II—with dasabuvir specifically designed for the Palm I site, known for its susceptibility to inhibition through induced-fit mechanisms [1] [2]. Initial HTS libraries focused on compounds capable of binding Palm I’s hydrophobic cleft, leveraging biochemical assays with recombinant NS5B and cell-based HCV replicon systems. This strategy identified aryl dihydrouracil derivatives as promising scaffolds due to their potent inhibition of genotype 1 (GT1) polymerases (IC₅₀ = 2.2–10.7 nM) and favorable selectivity profiles [1] [9]. Critical to success was the use of fluorescence resonance energy transfer (FRET) assays to quantify RNA synthesis inhibition and surface plasmon resonance (SPR) to validate binding kinetics, enabling rapid triaging of hits with suboptimal binding or cytotoxicity [1].

Structural Optimization of Aryl Dihydrouracil Derivatives for HCV Targeting

Lead optimization of the initial uracil-derived hits centered on enhancing potency against GT1a/1b replicons while minimizing off-target interactions. Key modifications included:

  • N1-Aryl Substitution: Introduction of a 6-naphthyl group at the N1 position of the uracil ring significantly improved binding affinity to the Palm I pocket by forming π-π stacking interactions with residues Tyr448 and Tyr415 [2] [7].
  • C5 tert-Butyl Linkage: A tert-butyl group at C5 enhanced hydrophobic contacts with residues Ile447 and Met414, contributing to a 5-fold increase in potency against GT1b replicons (EC₅₀ reduced from 35 nM to 7.7 nM) [1] [2].
  • Methanesulfonamide Cap: Addition of a C2-naphthyl methanesulfonamide moiety improved solubility and facilitated hydrogen bonding with Ser288 and Asp318 residues, further stabilizing the inhibitor-enzyme complex [2] [5].
  • Table 1: Structure-Activity Relationship (SAR) of Key Dasabuvir Derivatives
    CompoundN1 SubstituentC5 SubstituentC6 SubstituentGT1b EC₅₀ (nM)
    ABT-0752-MethoxyphenylHH35.0
    ABT-333 (Dasabuvir)6-Naphthyltert-ButylMethanesulfonamide1.8
    Z4013-CyanophenylCyclopropylCarboxylate92.0

Synthetic routes were streamlined for scalability, notably via copper-catalyzed coupling of diiodoanisole 176 with uracil to form intermediate 177 (63–64% yield), followed by Suzuki coupling with hydroxynaphthylboronic acid to yield naphthol 179 (>90% purity) [2]. Final sulfonamidation catalyzed by Pd/BrettPhos delivered dasabuvir with >99.5% purity [2].

Preclinical Evaluation of ABT-333 in Cellular HCV Replicon Systems

Dasabuvir (ABT-333) demonstrated exceptional antiviral activity in in vitro HCV replicon models. In GT1b (Con1 strain) replicons, it achieved an EC₅₀ of 1.8 nM with a selectivity index (CC₅₀/EC₅₀) exceeding 5,000, indicating minimal cytotoxicity in Huh7 hepatoma cells [1] [4]. Time-of-addition studies confirmed it inhibited RNA synthesis at early stages of replication. Synergy was observed when combined with NS3/4A protease inhibitors (paritaprevir) and NS5A inhibitors (ombitasvir), reducing the EC₅₀ of dasabuvir by 8-fold in triple-therapy models [4] [9]. Resistance profiling identified Palm I site mutations (e.g., C316Y, S556G) that conferred reduced susceptibility (up to 50-fold EC₅₀ shift), though these variants exhibited impaired replication capacity (in vitro fitness cost: 40–60%) [1] [7]. Crucially, baseline resistance polymorphisms like A553V in GT2b and C445F in GT3a were detected in treatment-naïve patients, reinforcing dasabuvir’s genotype-specific restriction to GT1 [7].

Pharmacokinetic Profiling in Early-Phase Clinical Development

Phase I studies in healthy volunteers and HCV-infected patients established dasabuvir’s pharmacokinetic (PK) profile:

  • Absorption & Exposure: Oral bioavailability was 46% under fed conditions. A 400 mg twice-daily (BID) regimen achieved steady-state Cₘₐₓ of 1,200 ng/mL and AUC₀–₂₄ of 12,500 ng·h/mL, with linear PK up to 600 mg BID [3] [9]. Food increased exposure by 30%, necessitating administration with meals.
  • Metabolism: Dasabuvir is primarily oxidized by CYP2C8 (80%) to the equipotent metabolite M1 (tert-butyl hydroxylation), with minor contributions from CYP3A. M1 circulates at 35% of parent exposure and undergoes glucuronidation [3] [9].
  • Distribution & Elimination: Plasma protein binding is >99.5%, with a volume of distribution of 119 L. Terminal half-life is 5.8 h. Renal excretion is minimal (<1%), while fecal elimination accounts for 94% of the dose, primarily as unchanged parent (60%) and oxidative metabolites [3] [9].
  • Special Populations: No dose adjustments were needed for renal impairment or mild/moderate hepatic dysfunction. However, severe hepatic impairment (Child-Pugh C) increased dasabuvir AUC by 3.2-fold due to reduced metabolic clearance [3]. Asian subjects showed comparable PK to Caucasians, supporting uniform dosing [3].
  • Table 2: Key Pharmacokinetic Parameters of Dasabuvir (400 mg BID)
    ParameterValueNotes
    Cₘₐₓ (ng/mL)1,200 ± 210Steady state (Day 7)
    AUC₀–₁₂ (ng·h/mL)6,240 ± 1,100After single dose
    t₁/₂ (h)5.8 ± 0.9Terminal half-life
    Vd/F (L)119 ± 24Apparent volume of distribution
    Cl/F (L/h)14.3 ± 2.5Apparent clearance
    Fecal Excretion94.4% of dose60% as unchanged parent
    CYP InhibitionCYP2C8 (Primary)M1 metabolite formed via oxidation

Drug-drug interaction studies revealed dasabuvir’s susceptibility to CYP modulators: Strong CYP2C8 inhibitors (e.g., gemfibrozil) increased dasabuvir AUC by >10-fold, while CYP3A inducers (e.g., rifampin) reduced exposure by 55–70%, necessitating contraindications [3].

Compound Names in Article:

  • Dasabuvir (ABT-333)
  • Paritaprevir
  • Ombitasvir
  • Ritonavir
  • Ribavirin
  • ABT-075
  • Z401
  • M1 metabolite (tert-butyl hydroxyl dasabuvir)

Properties

CAS Number

1221573-79-0

Product Name

Dasabuvir

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)

InChI Key

NBRBXGKOEOGLOI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.